molecular formula C27H28FN2O4P B14991559 Diethyl {2-(diphenylmethyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(diphenylmethyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14991559
M. Wt: 494.5 g/mol
InChI Key: RDEFIRHTYUTJTQ-UHFFFAOYSA-N
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Description

DIETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a key functional group in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, which is then functionalized with the diphenylmethyl and 4-fluorophenylmethyl groups. The final step involves the introduction of the phosphonate group. Common reagents used in these reactions include various amines, phosphonic acid derivatives, and fluorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

DIETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

DIETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYLMETHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the aromatic rings and fluorine atom contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl]phosphonate
  • Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate
  • Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate

Uniqueness

DIETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYLMETHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to the presence of the 4-fluorophenylmethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for medicinal chemistry applications, as the fluorine atom can enhance metabolic stability and binding affinity.

Properties

Molecular Formula

C27H28FN2O4P

Molecular Weight

494.5 g/mol

IUPAC Name

2-benzhydryl-4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C27H28FN2O4P/c1-3-32-35(31,33-4-2)27-26(29-19-20-15-17-23(28)18-16-20)34-25(30-27)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18,24,29H,3-4,19H2,1-2H3

InChI Key

RDEFIRHTYUTJTQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=C(C=C4)F)OCC

Origin of Product

United States

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